1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate
Description
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate is a brominated heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Its structure includes a tert-butyl ester at the 1-position, an ethyl ester at the 2-position, and a bromine atom at the 4-position. This compound is likely utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C–Br bond .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrolo[2,3-b]pyridine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYVWLKWMGHGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection
The introduction of the tert-butyl group typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, a mixture of 1H-pyrrolo[3,2-c]pyridine, triethylamine (TEA), and Boc₂O in dichloromethane at 25°C for 12 hours yields the Boc-protected derivative with 98.2% efficiency. This method’s success hinges on the nucleophilicity of the pyrrole nitrogen, which may vary slightly in the [2,3-b] isomer.
Ethyl Ester Formation
Ethyl esterification at the C2 position likely occurs prior to Boc protection to avoid steric interference. A plausible route involves treating 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as DMAP or pyridine. While specific data for this step are absent in the sources, analogous esterifications in related systems proceed at 0–25°C with yields >90%.
Regioselective Bromination at the C4 Position
Bromination of the pyrrolopyridine core is critical for introducing the C4 substituent. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) is a standard approach. For example, bromination of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate with NBS in DMF at 0°C selectively functionalizes the electron-rich C4 position, though yields depend on reaction time and catalyst loading.
Table 1: Comparative Bromination Conditions
Integrated Synthetic Pathways
Pathway A: Sequential Protection-Bromination
Pathway B: Bromination Followed by Protection
-
Bromination : Directly brominate 1H-pyrrolo[2,3-b]pyridine using NBS in DMF.
-
Dual Esterification : Protect the pyrrole nitrogen with Boc₂O and the carboxylic acid with ethyl chloroformate under sequential basic conditions.
Challenges and Optimization Considerations
-
Regioselectivity : The [2,3-b] isomer’s electronic landscape may favor bromination at C4 over C5/C6, but competing reactions require careful monitoring via TLC or HPLC.
-
Steric Hindrance : The tert-butyl group’s bulk could slow subsequent reactions, necessitating elevated temperatures or prolonged reaction times.
-
Purification : Column chromatography (e.g., silica gel with PE/EtOAc gradients) effectively isolates intermediates, as demonstrated in tert-butyl pyrrolo[3,2-c]pyridine syntheses .
Chemical Reactions Analysis
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be employed to remove or modify functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
The molecular targets and pathways involved depend on the specific application of the compound. For example, in cancer research, the compound may target kinases involved in cell proliferation, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, reactivity, and applications.
tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Key Features : Lacks the 2-ethyl ester group present in the target compound.
- Reactivity: The bromine atom at the 4-position enables participation in cross-coupling reactions, similar to the target compound.
- Applications : Primarily used as a precursor for functionalized pyrrolopyridines in drug discovery pipelines.
(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
- Molecular Formula: C₁₂H₂₁NO₅
- Molecular Weight : 259.29
- Key Features : Contains a piperidine ring with a hydroxyl group, contrasting with the fused pyrrolopyridine system of the target compound.
- Reactivity : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The stereochemistry (2S,4S) makes it valuable for asymmetric synthesis.
- Applications : Employed as a chiral building block in the synthesis of bioactive molecules, such as protease inhibitors .
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Key Features: A heavily substituted pyrrolidine derivative with dicyano and aryl groups.
- Reactivity: The electron-withdrawing cyano groups may stabilize intermediates in nucleophilic substitution reactions, unlike the bromine in the target compound.
- Characterization : Characterized via NMR, IR, and MS, with a melting point of 148–150°C .
Structural and Functional Data Table
Biological Activity
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate is a synthetic organic compound with significant potential in biological research due to its unique chemical structure and functional groups. Its molecular formula is C₁₅H₁₇BrN₂O₄, and it features a pyrrolo[2,3-b]pyridine core that is associated with various biological activities including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A tert-butyl group
- An ethyl group
- A bromo substituent
- Two carboxylate functional groups
These features contribute to its reactivity and biological interactions. The compound typically appears as a colorless to yellow liquid with a molecular weight of approximately 369.21 g/mol .
The biological activity of 1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or activate signaling pathways. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit various phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .
- Cytokine Modulation : It has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages, indicating potential applications in inflammatory diseases .
Inhibition Profiles
Several studies have evaluated the compound's inhibitory effects on different targets:
Case Studies and Research Findings
- PDE4B Inhibition : A study highlighted the synthesis of a series of pyrrolo[2,3-b]pyridine derivatives, including our compound, which showed promising results as selective PDE4B inhibitors. The lead compound exhibited significant inhibition of TNF-α release in vitro, making it a candidate for further development in CNS diseases .
- TNIK Inhibition : In-house screening identified several pyrrolo[2,3-b]pyridine compounds that inhibited TNIK with IC50 values lower than 1 nM. This suggests that derivatives of this scaffold could be explored for their role in modulating immune responses and treating related disorders .
Applications in Drug Development
The unique characteristics of 1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate position it as a valuable lead compound in drug discovery:
- Anti-inflammatory agents : Due to its ability to inhibit pro-inflammatory cytokines.
- Cancer therapeutics : Its inhibition of TNIK provides a pathway for developing treatments targeting specific cancers.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (bromination step) | Reduces byproduct formation |
| Solvent (bromination) | DCM or THF | Balances reactivity/polarity |
| Catalyst (if used) | Lewis acids (e.g., FeCl₃) | Accelerates regioselectivity |
What experimental design strategies are recommended to resolve contradictions in spectral data (e.g., NMR vs. HRMS) for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate using NMR, NMR, and HRMS. For example, the tert-butyl group’s singlet in NMR (~1.4 ppm) should align with molecular ion peaks in HRMS .
- Isotopic Pattern Analysis : The bromine atom’s isotopic signature (1:1 ratio for /) in HRMS can confirm its presence if NMR signals are ambiguous .
- Dynamic NMR for Conformers : If rotamers from ester groups cause splitting, variable-temperature NMR can resolve overlapping peaks .
Advanced Tip : Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., concentration, solvent) and identify confounding factors in spectral acquisition .
How does the stereochemical configuration (e.g., R/S or axial chirality) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The 4-bromo group’s position on the pyrrolopyridine core is critical. Bulky substituents (tert-butyl) may hinder Pd catalyst access, necessitating ligand screening (e.g., SPhos for steric mitigation) .
- Chiral Center Stability : If the pyrrolidine ring adopts a non-planar conformation, axial chirality could lead to diastereomer formation during reactions. Monitor via chiral HPLC or circular dichroism .
Q. Table 2: Ligand Screening for Cross-Coupling
| Ligand | Reaction Efficiency | Diastereoselectivity |
|---|---|---|
| SPhos | High | Moderate |
| XPhos | Moderate | Low |
| DavePhos | Low | High |
What computational methods are effective in predicting the biological activity of derivatives of this compound?
Methodological Answer:
- Docking Studies : Use the pyrrolo[2,3-b]pyridine core as a kinase hinge-binding motif. Molecular docking (e.g., AutoDock Vina) can predict interactions with ATP-binding pockets .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing bromine may enhance binding to hydrophobic kinase pockets .
- MD Simulations : Assess the stability of tert-butyl/ethyl ester groups in aqueous vs. lipid environments to predict membrane permeability .
Validation : Compare computational predictions with in vitro kinase inhibition assays (e.g., IC₅₀ values) to refine models .
How can researchers address low yields in the final deprotection step of the tert-butyl/ethyl ester groups?
Methodological Answer:
- Acid Sensitivity : Use TFA/DCM (1:1) for tert-butyl cleavage, but ensure the pyrrolopyridine core is stable under acidic conditions. Alternative: Photocleavage for acid-labile derivatives .
- Ethyl Ester Hydrolysis : Optimize NaOH/MeOH ratios (e.g., 2M NaOH, 0°C) to prevent hydrolysis of the bromine substituent .
- Byproduct Trapping : Add scavengers (e.g., trisopropylsilane) during deprotection to quench carbocation intermediates .
What strategies mitigate discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?
Methodological Answer:
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to predict shifts. Deviations >2 ppm suggest conformational flexibility or solvent effects .
- Solvent Correction : Apply the IEF-PCM model to account for DMSO-d₆ or CDCl₃ dielectric effects in simulations .
- Cross-Check with Crystallography : Compare calculated shifts with X-ray-derived torsion angles (e.g., Acta Crystallographica data) .
How does the bromine substituent affect the compound’s photostability under prolonged light exposure?
Methodological Answer:
- UV-Vis Analysis : Measure absorbance peaks (e.g., 250–300 nm for pyrrolopyridines) to assess π→π* transitions. Bromine red-shifts absorption, increasing photoreactivity .
- Light-Screening Agents : Add UV stabilizers (e.g., TiO₂ nanoparticles) during storage if degradation is observed .
- Kinetic Studies : Use HPLC to track degradation products under controlled UV light (e.g., 254 nm) .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1→4:1) to separate brominated vs. non-brominated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility differences between esters and polar impurities .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
